molecular formula C22H19N3O4 B7698713 N-(furan-2-ylmethyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(furan-2-ylmethyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7698713
M. Wt: 389.4 g/mol
InChI Key: IEARUXBNFHNRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. The compound has been found to have potential therapeutic applications in the treatment of obesity and related metabolic disorders.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the inhibition of this compound, an enzyme that demethylates N6-methyladenosine (m6A) in mRNA. This compound inhibition leads to an increase in m6A levels in mRNA, which in turn affects the expression of genes involved in energy metabolism and adipogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been found to reduce body weight, improve glucose tolerance, and increase energy expenditure in animal models of obesity. It has also been shown to reduce adipose tissue mass and improve insulin sensitivity in obese mice.

Advantages and Limitations for Lab Experiments

N-(furan-2-ylmethyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments. The compound is easy to synthesize and has high purity, making it suitable for use in biochemical and physiological assays. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(furan-2-ylmethyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is to investigate the long-term effects of this compound inhibition on metabolic health and disease. Another direction is to explore the potential of this compound inhibitors as a therapeutic strategy for other metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease. Additionally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of this compound inhibitors for clinical use.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with furfurylamine in the presence of a coupling reagent. The reaction is carried out under controlled conditions and yields a white crystalline solid with a purity of over 95%.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to have potential therapeutic applications in the treatment of obesity and related metabolic disorders. The compound works by inhibiting the activity of the fat mass and obesity-associated protein (this compound), which plays a key role in the regulation of energy balance and metabolism. This compound inhibitors have been shown to reduce body weight, improve glucose tolerance, and increase energy expenditure in animal models of obesity.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-15-8-10-16(11-9-15)21-24-22(29-25-21)18-6-2-3-7-19(18)28-14-20(26)23-13-17-5-4-12-27-17/h2-12H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEARUXBNFHNRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.